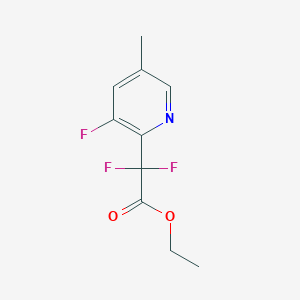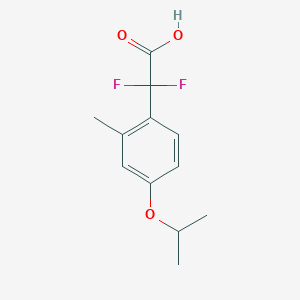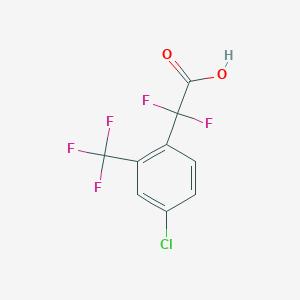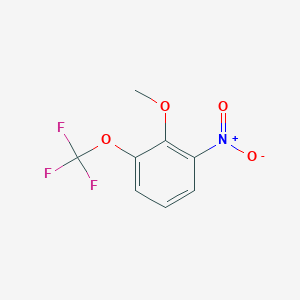
2-甲氧基-1-硝基-3-(三氟甲氧基)苯
描述
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3NO4 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-甲氧基-1-硝基-3-(三氟甲氧基)苯的综合分析
三氟甲基酮的合成: 2-甲氧基-1-硝基-3-(三氟甲氧基)苯中的三氟甲基(—CF3)可以进行氧化反应生成三氟甲基酮。 这些酮类由于其稳定性和反应活性,在各种化学合成中具有重要价值 .
分析化学: 该化合物独特的结构,同时含有硝基和三氟甲氧基,使其成为分析化学应用的潜在候选者,例如在 NMR、HPLC、LC-MS 和 UPLC 中,它可以作为标准品或试剂 .
材料科学: 在材料科学研究中,该化合物的官能团可用于修饰表面性质或创建具有特定特性的新型聚合物材料,例如提高抗降解性或改变电学性质 .
生命科学研究: 硝基和甲氧基的存在可能使该化合物能够用于生命科学研究,例如作为药物的前体或生物化学测定中的探针 .
氟化试剂: 含有三氟甲氧基的化合物通常用作氟化试剂。 所讨论的化合物可用于将三氟甲氧基引入其他分子中,增强其在各种应用中的特性 .
杀虫剂开发: 2-甲氧基-1-硝基-3-(三氟甲氧基)苯等三氟甲基醚由于其独特的生物活性已用于杀虫剂的开发。 它们可以作为杀虫剂或昆虫生长调节剂 .
Ambeed Sigma-Aldrich BLD Pharm Ambeed Science China Chemistry Beilstein Journals
生化分析
Biochemical Properties
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific conditions of the reaction .
Cellular Effects
The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in the inflammatory response, leading to changes in cytokine production. Additionally, this compound can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cell viability and function, with some cells exhibiting increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilicity also affects its distribution, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
2-methoxy-1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXEGMYVONDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




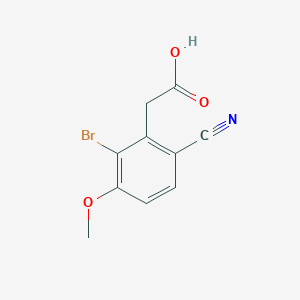
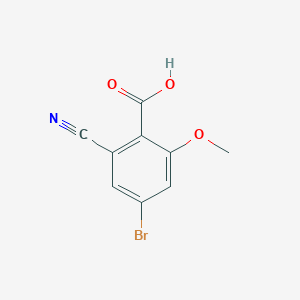
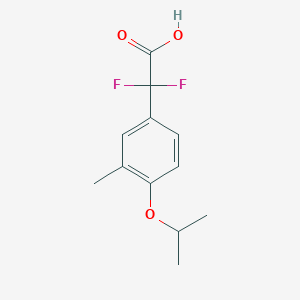
![6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475017.png)

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475020.png)
